REACTION_CXSMILES
|
[Si:1]([O:8][C@@H:9]([CH:19]1[CH2:21][N@@:20]1[C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:10][O:11][Si:12]([C:15]([CH3:18])([CH3:17])[CH3:16])([CH3:14])[CH3:13])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].[NH:29]1[CH:33]=[CH:32][N:31]=[CH:30]1.[CH2:34]([P:38]([CH2:43][CH2:44][CH2:45][CH3:46])[CH2:39][CH2:40][CH2:41][CH3:42])[CH2:35][CH2:36][CH3:37].[H-].[Na+]>C1(C)C=CC=CC=1>[Si:1]([O:8][C@H:9]([CH2:10][O:11][Si:12]([C:15]([CH3:16])([CH3:18])[CH3:17])([CH3:13])[CH3:14])[C@@H:19]([NH:20][C:22](=[O:23])[O:24][C:25]([CH3:26])([CH3:27])[CH3:28])[CH2:21][N:29]1[CH:33]=[CH:32][N:31]=[CH:30]1)([C:4]([CH3:5])([CH3:6])[CH3:7])([CH3:3])[CH3:2].[CH2:43]([P:38](=[O:8])([CH2:34][CH2:35][CH2:36][CH3:37])[CH2:39][CH2:40][CH2:41][CH3:42])[CH2:44][CH2:45][CH3:46] |f:3.4|
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Name
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(5)-tert-butyl 2-((S)-1,2-bis(tert-butyldimethylsilyloxy)ethyl)aziridine-1-carboxylate
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Quantity
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0.74 g
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Type
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reactant
|
Smiles
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[Si](C)(C)(C(C)(C)C)O[C@H](CO[Si](C)(C)C(C)(C)C)C1[N@](C1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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0.35 g
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Type
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reactant
|
Smiles
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N1C=NC=C1
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Name
|
|
Quantity
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3 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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0.42 mL
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Type
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reactant
|
Smiles
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C(CCC)P(CCCC)CCCC
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Name
|
|
Quantity
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0.069 g
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Type
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reactant
|
Smiles
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[H-].[Na+]
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Type
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CUSTOM
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Details
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to stir for 3 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux
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Type
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STIRRING
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Details
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to stir at 110° C. overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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The reaction mixture was quenched with saturated NH4Cl solution
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Type
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ADDITION
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Details
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diluted with EtOAc
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Type
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WASH
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Details
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The reaction mixture was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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The organics were dried over MgSO4
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
|
Purification of the crude residue by column chromatography
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Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)O[C@@H]([C@H](CN1C=NC=C1)NC(OC(C)(C)C)=O)CO[Si](C)(C)C(C)(C)C
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Name
|
|
Type
|
product
|
Smiles
|
C(CCC)P(CCCC)(CCCC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |